Cyclopropylboronic acid

Suzuki-Miyaura cross-coupling Alkylboronic acid reactivity sp3-sp2 coupling

Cyclopropylboronic acid delivers unmatched protodeboronation stability (t₀.₅ >1 week at pH 12, 70°C) and dramatically enhanced Suzuki-Miyaura reactivity due to the cyclopropane ring's unique σ-aromatic character. Outperforms generic secondary alkylboronic acids that fail under standard conditions. Use immediately after synthesis to eliminate the need for costly MIDA-boronate protection, maximizing efficiency in continuous flow or campaign-scale manufacturing. Essential for constructing sp³-rich, conformationally constrained pharmaceutical intermediates and diverse screening libraries.

Molecular Formula C3H7BO2
Molecular Weight 85.90 g/mol
CAS No. 411235-57-9
Cat. No. B131927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropylboronic acid
CAS411235-57-9
SynonymsB-Cyclopropylboronic Acid;  Cyclopropaneboronic acid; 
Molecular FormulaC3H7BO2
Molecular Weight85.90 g/mol
Structural Identifiers
SMILESB(C1CC1)(O)O
InChIInChI=1S/C3H7BO2/c5-4(6)3-1-2-3/h3,5-6H,1-2H2
InChIKeyWLVKDFJTYKELLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropylboronic Acid (CAS 411235-57-9): Technical Profile and Role in sp3-Rich Fragment Coupling


Cyclopropylboronic acid (C3H7BO2, MW 85.90) is a primary alkylboronic acid building block widely employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. It is commercially available as a solid with a reported melting point of 90–95 °C and a typical purity of ≥98%, often supplied with a storage recommendation of −20 °C due to its moisture sensitivity . The compound serves as a critical intermediate for introducing the cyclopropyl motif into pharmaceutical and agrochemical candidates, enabling the construction of sp3-enriched, conformationally constrained architectures that are highly valued in medicinal chemistry [2].

Why Cyclopropylboronic Acid Cannot Be Readily Replaced by Generic Alkyl Boronic Acids in Suzuki-Miyaura Couplings


Although alkylboronic acids constitute a broad class of Suzuki coupling partners, their reactivity varies dramatically with structure. Secondary alkylboronic acids are generally much less reactive than primary ones and often fail to couple under standard conditions [1]. Cyclopropylboronic acid is a notable exception: due to the unique hybridization of the cyclopropane ring, which imparts significant aromatic character to the carbon-boron bond, it exhibits dramatically enhanced reactivity in cross-coupling relative to other secondary alkyl boronates [1][2]. Consequently, attempts to replace cyclopropylboronic acid with a generic secondary alkylboronic acid (e.g., isopropyl, cyclopentyl) in a reaction sequence are likely to result in low or no conversion, unless specialized catalyst systems are employed [1]. Furthermore, cyclopropylboronic acid exhibits remarkably slow protodeboronation compared to many heteroaryl boronic acids, which imparts greater robustness in aqueous, basic coupling media [3].

Quantitative Evidence for Selecting Cyclopropylboronic Acid: Reactivity, Stability, and Procurement Advantages


Superior Reactivity in Suzuki-Miyaura Coupling vs. Secondary Alkylboronic Acids

Cyclopropylboronic acid exhibits exceptional reactivity in Suzuki-Miyaura cross-coupling, outperforming other secondary alkylboronic acids. While most secondary alkylboronic acids are 'much less reactive' and require specialized catalysts, cyclopropyl derivatives couple readily under standard palladium catalysis [1]. This reactivity is attributed to the partial sp2 character of the cyclopropane C-B bond, which lowers the activation barrier for transmetalation [1].

Suzuki-Miyaura cross-coupling Alkylboronic acid reactivity sp3-sp2 coupling

Exceptional Resistance to Protodeboronation Under Basic Coupling Conditions

Cyclopropylboronic acid is markedly stable against protodeboronation, a common degradation pathway that limits the utility of many boronic acids in aqueous Suzuki couplings. It exhibits a half-life (t₀.₅) of >1 week at pH 12 and 70 °C, placing it among the most robust boronic acids [1][2]. In stark contrast, boronic acids such as 2-pyridylboronic acid and 5-thiazolylboronic acid undergo rapid degradation with t₀.₅ ≈ 25–50 s under much milder conditions (pH 7, 70 °C) [1].

Protodeboronation Boronic acid stability Suzuki reaction robustness

Enantioselective Synthesis: High-Yielding Access to Enantiomerically Pure Cyclopropanes

Cyclopropylboronic acid derivatives enable the stereocontrolled synthesis of enantiomerically pure cyclopropanes. Optimized cyclopropanation of alkenylboronic esters yields cyclopropylboronic esters in 89–99% yield with diastereomeric ratios up to 95:5 [1]. Subsequent hydrolysis provides enantiomerically pure cyclopropylboronic acid, which undergoes Suzuki coupling with retention of stereochemistry, affording optically active aryl-substituted cyclopropanes in good yields [1][2].

Asymmetric synthesis Chiral cyclopropanes Stereochemical retention

Comparison with Cyclopropyl MIDA Boronate: Reactivity vs. Air Stability Trade-Off

Cyclopropylboronic acid, when freshly prepared, is as effective a coupling partner as its more stable but more costly MIDA boronate derivative. A comparative study showed that cyclopropylboronic acid prepared immediately prior to reaction gave comparable results to cyclopropyl MIDA boronate in Suzuki couplings, suggesting that benchtop decomposition, not intrinsic reactivity, is the primary limitation [1]. This indicates that for immediate use, the boronic acid itself is a highly efficient and cost-effective reagent.

MIDA boronate Air-stable reagents Slow-release coupling

Scalable Synthesis with High Yield and Purity for Industrial Procurement

Cyclopropylboronic acid can be synthesized on a multi-kilogram scale with high yield and purity. A reported optimized process afforded 30.92 kg of white solid product with >97% purity by ¹H NMR and a 90% overall yield [1]. This contrasts with earlier methods that gave yields as low as 30–50%, demonstrating that modern synthetic routes provide a reliable, cost-effective supply of high-purity material [2].

Process chemistry Scale-up Bulk procurement

High-Value Application Scenarios for Cyclopropylboronic Acid Based on Demonstrated Differentiation


Late-Stage Introduction of Cyclopropyl Group in API Synthesis

The exceptional protodeboronation stability (t₀.₅ > 1 week at pH 12, 70 °C) and robust Suzuki coupling reactivity make cyclopropylboronic acid an ideal choice for late-stage functionalization of advanced pharmaceutical intermediates [1]. It can be employed in the presence of sensitive functional groups under aqueous basic conditions without significant decomposition of the boron reagent, enabling high-yielding installation of the metabolically stable cyclopropyl motif in drug candidates.

Stereoselective Synthesis of Chiral Cyclopropane-Containing Drug Fragments

The established route to enantiomerically pure cyclopropylboronic acid (yields up to 99%, dr up to 95:5) provides a reliable entry to optically active cyclopropanes [2]. This is particularly valuable for medicinal chemistry programs targeting conformationally restricted analogs of natural products or for preparing chiral building blocks used in fragment-based drug discovery, where defined stereochemistry is critical for target binding.

Parallel Synthesis of sp3-Enriched Compound Libraries

Cyclopropylboronic acid is a cornerstone building block for generating sp3-rich, diverse screening libraries. Its reactivity in Suzuki-Miyaura couplings with heteroaryl halides allows for the rapid generation of arrays of cyclopropyl-substituted compounds [3]. This contrasts with the use of less reactive secondary alkylboronic acids, which often require extensive catalyst screening and optimization for each new coupling partner, thereby slowing library production [4].

Cost-Effective Process Chemistry When On-Demand Use is Feasible

For processes where the boronic acid can be used immediately after synthesis or receipt, the comparable reactivity of freshly prepared cyclopropylboronic acid to its MIDA boronate counterpart [5] eliminates the need for the more expensive protected reagent. This is particularly relevant for continuous flow chemistry setups or manufacturing campaigns where the reagent is consumed rapidly, maximizing efficiency and minimizing cost.

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